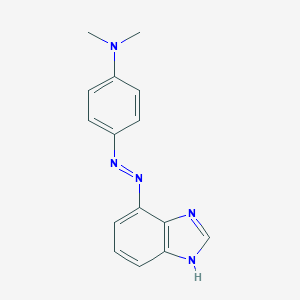
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of azo compounds and benzimidazoles. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an azo group (-N=N-) and a benzimidazole moiety. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline typically involves the following steps:
Diazotization: The process begins with the diazotization of p-(dimethylamino)aniline. This is achieved by treating p-(dimethylamino)aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the dimethylamino group and the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or zinc dust in acidic medium.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted benzimidazole derivatives depending on the nature of the substituent.
Applications De Recherche Scientifique
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline involves its interaction with molecular targets through its azo and benzimidazole moieties. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The dimethylamino group enhances its solubility and facilitates its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((p-(Dimethylamino)phenyl)azo)benzoic acid
- 4-((p-(Dimethylamino)phenyl)azo)benzene
- 4-((p-(Dimethylamino)phenyl)azo)aniline
Uniqueness
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is unique due to the presence of both the azo group and the benzimidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
18463-86-0 |
|---|---|
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)12-8-6-11(7-9-12)18-19-14-5-3-4-13-15(14)17-10-16-13/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
RGXCMSOLAUCESL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
Synonymes |
4-[(1H-Benzimidazol-4-yl)azo]-N,N-dimethylbenzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















